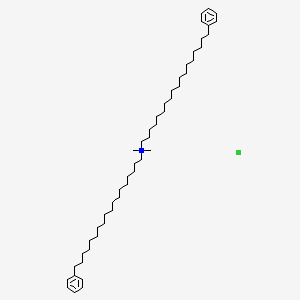

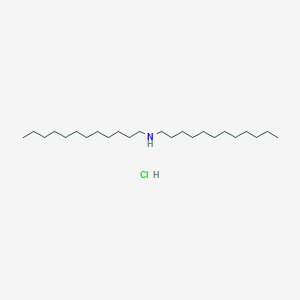

Didodecylammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de didodécylammonium est un composé d'ammonium quaternaire connu pour ses propriétés antimicrobiennes. Il est couramment utilisé comme désinfectant et antiseptique en raison de sa capacité à perturber les membranes cellulaires microbiennes, conduisant à la mort cellulaire .

Méthodes De Préparation

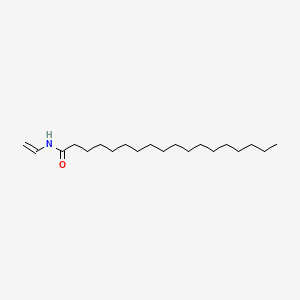

Voies de synthèse et conditions de réaction : Le chlorure de didodécylammonium peut être synthétisé en faisant réagir la didodécylamine avec de l'acide chlorhydrique. La réaction implique généralement la dissolution de la didodécylamine dans un solvant organique, tel que l'éthanol, puis l'ajout d'acide chlorhydrique à la solution. Le mélange est ensuite chauffé pour faciliter la réaction, ce qui conduit à la formation de chlorure de didodécylammonium .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorure de didodécylammonium implique l'utilisation de réacteurs à grande échelle où la didodécylamine et l'acide chlorhydrique sont combinés dans des conditions contrôlées. La réaction est effectuée à des températures et des pressions élevées pour assurer une conversion complète des réactifs en produit souhaité. La solution résultante est ensuite purifiée et concentrée pour obtenir du chlorure de didodécylammonium sous sa forme finale .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de didodécylammonium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut réagir avec divers nucléophiles, conduisant à la formation de différents composés d'ammonium substitués .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions avec le chlorure de didodécylammonium comprennent l'hydroxyde de sodium, l'hydroxyde de potassium et d'autres bases fortes. Ces réactions sont généralement effectuées dans des solvants aqueux ou organiques dans des conditions douces à modérées .

Principaux produits : Les principaux produits formés à partir de réactions impliquant le chlorure de didodécylammonium dépendent du nucléophile spécifique utilisé. Par exemple, la réaction du chlorure de didodécylammonium avec l'hydroxyde de sodium peut produire de la didodécylamine et du chlorure de sodium .

Applications de la recherche scientifique

Le chlorure de didodécylammonium a une large gamme d'applications dans la recherche scientifique. Il est utilisé comme désinfectant dans les milieux médicaux et de laboratoire en raison de son efficacité contre un large spectre de micro-organismes, notamment les bactéries, les champignons et les virus . En chimie, il est utilisé comme catalyseur de transfert de phase pour faciliter les réactions entre les composés dans différentes phases. En biologie, il est utilisé dans la préparation de membranes cellulaires et autres échantillons biologiques pour la microscopie électronique . De plus, le chlorure de didodécylammonium est utilisé dans la formulation de divers produits industriels, tels que les détergents, les adoucissants pour tissus et les agents antistatiques .

Mécanisme d'action

Le chlorure de didodécylammonium exerce ses effets antimicrobiens en perturbant les bicouches lipidiques des membranes cellulaires microbiennes. Le groupe ammonium chargé positivement interagit avec les composants chargés négativement de la membrane cellulaire, conduisant à la perturbation des interactions intermoléculaires et à la dissociation des bicouches lipidiques. Ceci entraîne une augmentation de la perméabilité de la membrane, une fuite du contenu cellulaire et finalement la mort cellulaire .

Applications De Recherche Scientifique

Didodecylammonium chloride has a wide range of applications in scientific research. It is used as a disinfectant in medical and laboratory settings due to its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses . In chemistry, it is used as a phase transfer catalyst to facilitate reactions between compounds in different phases. In biology, it is employed in the preparation of cell membranes and other biological samples for electron microscopy . Additionally, this compound is used in the formulation of various industrial products, such as detergents, fabric softeners, and antistatic agents .

Mécanisme D'action

Didodecylammonium chloride exerts its antimicrobial effects by disrupting the lipid bilayers of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to the disruption of intermolecular interactions and the dissociation of lipid bilayers. This results in increased membrane permeability, leakage of cellular contents, and ultimately cell death .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Chlorure de didécyldiméthylammonium

- Chlorure de benzalkonium

- Bromure de cétyltriméthylammonium

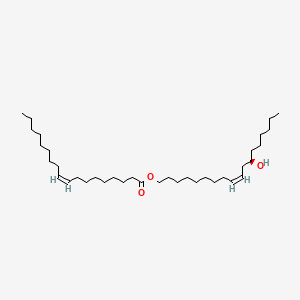

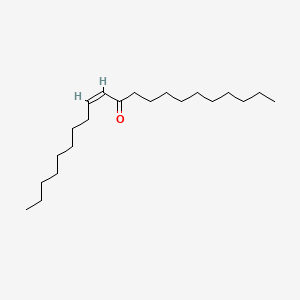

Unicité : Le chlorure de didodécylammonium est unique dans sa structure, ayant deux longues chaînes alkyles, ce qui contribue à ses fortes interactions hydrophobes avec les bicouches lipidiques. Cela le rend particulièrement efficace en tant que désinfectant et antiseptique par rapport aux autres composés d'ammonium quaternaire .

Propriétés

Numéro CAS |

2486-85-3 |

|---|---|

Formule moléculaire |

C24H52ClN |

Poids moléculaire |

390.1 g/mol |

Nom IUPAC |

N-dodecyldodecan-1-amine;hydrochloride |

InChI |

InChI=1S/C24H51N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3;1H |

Clé InChI |

SWWQNNDPJXYCNJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCNCCCCCCCCCCCC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.